molecular formula C8H17NOS B13016256 N-(1-Methoxybutan-2-yl)thietan-3-amine

N-(1-Methoxybutan-2-yl)thietan-3-amine

Cat. No.: B13016256
M. Wt: 175.29 g/mol
InChI Key: YCZBJKPBEJQKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Methoxybutan-2-yl)thietan-3-amine (CAS 1849367-42-5) is a specialized organic compound valued as a versatile building block in medicinal chemistry and drug discovery . This molecule features a thietane ring, a four-membered saturated heterocycle containing a sulfur atom, which is amine-substituted and linked to a methoxybutyl chain . This unique structure combines sulfur-containing ring strain with ether and amine functional groups, enabling diverse derivatization and enhancing its reactivity for constructing targeted molecular frameworks . Compounds with the thietan-3-amine core are of significant interest in pharmaceutical and agrochemical synthesis . The balanced lipophilicity and steric profile contributed by the methoxybutyl moiety can be strategically exploited to optimize the physical properties of lead compounds, potentially improving characteristics such as metabolic stability and membrane permeability . As a key intermediate, this chemical serves researchers in developing novel bioactive molecules, particularly for projects requiring sophisticated sulfur-containing heterocycles . The product is supplied with high purity and is intended for research applications as a chemical intermediate. Please Note: This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. It is not approved for human or veterinary consumption.

Properties

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

N-(1-methoxybutan-2-yl)thietan-3-amine

InChI

InChI=1S/C8H17NOS/c1-3-7(4-10-2)9-8-5-11-6-8/h7-9H,3-6H2,1-2H3

InChI Key

YCZBJKPBEJQKQG-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)NC1CSC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methoxybutan-2-yl)thietan-3-amine typically involves the reaction of thietane derivatives with appropriate alkylating agents. One common method is the alkylation of thietane with 1-methoxybutan-2-yl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methoxybutan-2-yl)thietan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thioethers.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted thietane derivatives.

Scientific Research Applications

N-(1-Methoxybutan-2-yl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Methoxybutan-2-yl)thietan-3-amine involves its interaction with specific molecular targets. The sulfur atom in the thietane ring can form covalent bonds with nucleophilic sites in biomolecules, leading to the modulation of biological pathways. The amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and properties of N-(1-Methoxybutan-2-yl)thietan-3-amine and related compounds:

Compound Name Substituent Group Molecular Formula Molecular Weight Key Features Potential Applications References
This compound Methoxybutan-2-yl C9H19NOS 189.32 g/mol Polar methoxy group; moderate lipophilicity Drug discovery, enzyme inhibition
N-[4-(Dimethylamino)butan-2-yl]thietan-3-amine Dimethylamino C9H20N2S 188.34 g/mol Basic dimethylamino group; higher solubility in acidic media Biochemical research
N-(2-(Allyloxy)propyl)thietan-3-amine Allyloxypropyl C9H17NOS 187.30 g/mol Reactive allyl group; potential for further functionalization Polymer chemistry, prodrugs
N-(5-Methylhexan-2-yl)thietan-3-amine Branched alkyl (5-methylhexan-2-yl) C10H21NS 187.35 g/mol High lipophilicity; suitable for membrane penetration Antimicrobial agents
N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine Methylthioalkyl C8H17NS2 191.35 g/mol Sulfur-rich substituent; enhanced metabolic stability Antiparasitic agents
n-(1-Methoxybutan-2-yl)tetrahydrothiophen-3-amine Tetrahydrothiophene (5-membered) C9H19NOS 189.32 g/mol Larger ring reduces strain; altered reactivity compared to thietane Catalysis, material science

Key Differences and Implications

Ring Size and Strain :

  • The thietane ring (3-membered) in the target compound exhibits higher steric strain compared to the tetrahydrothiophene (5-membered) analog . This strain can enhance reactivity in ring-opening reactions, making it useful for covalent drug design .
  • In contrast, the 5-membered tetrahydrothiophene derivative offers greater conformational flexibility and stability, which may be advantageous in catalytic applications .

Substituent Effects: Methoxybutan-2-yl: Introduces moderate polarity, balancing solubility and membrane permeability. Dimethylamino: Enhances basicity and water solubility under acidic conditions, useful for targeting lysosomal enzymes . Allyloxypropyl: Provides a handle for click chemistry or polymerization, expanding utility in materials science .

Physicochemical Properties: Lipophilicity (logP) varies significantly: The methylhexan-2-yl derivative (C10H21NS) has the highest logP, favoring blood-brain barrier penetration, while the dimethylamino analog (C9H20N2S) is more hydrophilic .

Synthetic Approaches: 3-Amino thietane derivatives are commonly synthesized via nucleophilic substitution or ring-closing reactions. For example, the methoxybutan-2-yl group may be introduced via alkylation of thietan-3-amine precursors . The tetrahydrothiophene analog requires different ring-forming strategies, such as cyclization of mercapto-alcohols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.